molecular formula C22H21N3O4S3 B2981342 N-(2,4-dimethoxyphenyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 1261020-64-7

N-(2,4-dimethoxyphenyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

Cat. No.: B2981342
CAS No.: 1261020-64-7
M. Wt: 487.61
InChI Key: UTUBNQJGXWJIBE-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a heterocyclic compound featuring a thieno[3,2-d]pyrimidine core. Key structural attributes include:

  • Position 3: A 2-(thiophen-2-yl)ethyl group, introducing aromatic thiophene and flexible ethyl linker.
  • Position 2: A sulfanyl acetamide moiety, where the acetamide is substituted with a 2,4-dimethoxyphenyl group.
  • Position 4: A ketone group, common in bioactive pyrimidine derivatives.

The 2,4-dimethoxyphenyl group enhances lipophilicity, which may influence pharmacokinetics.

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-[4-oxo-3-(2-thiophen-2-ylethyl)thieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O4S3/c1-28-14-5-6-16(18(12-14)29-2)23-19(26)13-32-22-24-17-8-11-31-20(17)21(27)25(22)9-7-15-4-3-10-30-15/h3-6,8,10-12H,7,9,13H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTUBNQJGXWJIBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2CCC4=CC=CS4)SC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,4-dimethoxyphenyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a complex organic compound with potential biological activities. This article reviews its biological activity based on diverse research findings, including antibacterial, anticancer, and other therapeutic potentials.

Chemical Structure and Properties

The compound features a unique structure comprising a dimethoxyphenyl group, a thieno[3,2-d]pyrimidine core, and a sulfanylacetamide moiety. This complexity suggests potential interactions with various biological targets.

Anticancer Potential

The compound's structural characteristics suggest it may interact with cellular pathways involved in cancer progression. A study on related compounds indicated that they could inhibit tumor growth by targeting specific enzymes involved in cancer metabolism . The mechanism of action likely involves modulation of signaling pathways associated with cell proliferation and apoptosis.

The proposed mechanism for compounds of this class often includes:

  • Enzyme Inhibition : Interacting with enzymes such as kinases or phosphodiesterases.
  • Receptor Modulation : Binding to specific receptors to alter signal transduction pathways.
  • DNA Interaction : Intercalating into DNA or inhibiting topoisomerases.

Study 1: Antibacterial Evaluation

A recent study evaluated the antibacterial activity of several thienopyrimidine derivatives, revealing that compounds similar to this compound exhibited significant activity against Gram-positive and Gram-negative bacteria. The results showed MIC values ranging from 0.1 to 0.5 mg/ml .

Study 2: Anticancer Screening

In another investigation focused on anticancer properties, related compounds were tested against various cancer cell lines. The results indicated that these compounds could induce apoptosis in cancer cells at concentrations lower than those required for normal cells, suggesting a selective toxicity profile .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeMIC/IC50 ValueReference
Compound AAntibacterial0.125 mg/ml
Compound BAnticancer50 µM
Compound CAntiviral10 µg/ml

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations in Thieno[3,2-d]pyrimidine Derivatives

The following table summarizes key analogs and their structural differences:

Compound ID Core Structure R1 (Position 3) R2 (Acetamide) Molecular Weight (g/mol) Key Reference
Target Thieno[3,2-d]pyrimidine 2-(thiophen-2-yl)ethyl N-(2,4-dimethoxyphenyl) ~476 (calculated)
Compound A Cyclopenta-fused thieno[3,2-d]pyrimidine 4-chlorophenyl N-(2-ethyl-6-methylphenyl) 470.002
Compound B Thieno[3,2-d]pyrimidine 4-chlorophenyl N-(2-trifluoromethylphenyl) ~480 (calculated)
Compound C Thieno[3,2-d]pyrimidine 3-methyl, 7-(4-methylphenyl) N-(2-chloro-4-methylphenyl) 470.002
Compound D Quinazolin-4-one Phenyl N-(4-sulfamoylphenyl)
Key Observations:

Substituent Effects: The 2,4-dimethoxyphenyl group in the target compound provides electron-donating methoxy groups, contrasting with electron-withdrawing substituents (e.g., Cl in Compound A, CF₃ in Compound B). This may alter binding affinity in enzymatic targets.

Core Modifications: Compound A’s cyclopenta-fused core increases rigidity, which may reduce conformational flexibility compared to the target’s non-fused system .

Yield Considerations :

  • The 85% yield for ’s analog suggests efficiency, but steric hindrance from the thiophen-2-yl ethyl group in the target may reduce yield slightly.

Crystallographic and Analytical Data

  • X-ray Crystallography : Analogs like Compound A and B are characterized using SHELXL , highlighting the importance of crystallography in confirming regiochemistry.
  • NMR/LC-MS : Methoxy protons in the target compound would resonate at δ ~3.8 ppm in ¹H NMR, distinct from CF₃ (δ ~7.5 ppm in Compound B) .

Q & A

Q. What are the key structural features of this compound, and how can they be confirmed experimentally?

The compound contains a thieno[3,2-d]pyrimidinone core, a sulfanylacetamide linker, and substituted aromatic groups. Key confirmation methods include:

  • X-ray crystallography : Resolve bond angles, torsion angles, and intermolecular interactions (e.g., hydrogen bonding) using single-crystal diffraction data. Refinement software like SHELXL and molecular graphics tools (e.g., PLATON) ensure accuracy .
  • NMR spectroscopy : Assign signals for methoxy groups (δ ~3.8–4.0 ppm), thiophene protons (δ ~6.5–7.5 ppm), and carbonyl resonances (δ ~165–175 ppm) .

Q. What synthetic strategies are recommended for preparing this compound?

A multi-step approach is typical:

  • Step 1 : Construct the thieno[3,2-d]pyrimidinone core via cyclization of thiophene derivatives with urea/thiourea analogs.
  • Step 2 : Introduce the sulfanylacetamide moiety via nucleophilic substitution or thiol-ene reactions, ensuring regioselectivity at the pyrimidine C2 position .
  • Step 3 : Functionalize the aromatic rings (e.g., methoxy and thiophenylethyl groups) using Pd-catalyzed cross-coupling or alkylation reactions.

Advanced Research Questions

Q. How can researchers optimize reaction yields for the sulfanylacetamide linkage under varying conditions?

Use Design of Experiments (DoE) to systematically evaluate variables:

  • Factors : Solvent polarity (DMF vs. THF), temperature (25–80°C), and catalyst loading (e.g., K₂CO₃ or Et₃N).
  • Response surface modeling : Identify optimal conditions by analyzing yield data with software like Minitab or JMP. Flow chemistry setups (e.g., continuous microreactors) enhance reproducibility and scalability .

Q. What analytical methods resolve contradictions in biological activity data for thieno[3,2-d]pyrimidinone derivatives?

  • Comparative SAR studies : Correlate substituent effects (e.g., methoxy vs. chloro groups) with activity trends using regression models.
  • Validation assays : Replicate results across orthogonal platforms (e.g., enzyme inhibition vs. cell-based assays) to rule out false positives. highlights the need for robust synthetic routes to ensure compound integrity during testing .

Q. How can crystallographic data inform molecular docking studies for this compound?

  • Ligand preparation : Use X-ray-derived bond lengths and angles to generate accurate 3D conformers (e.g., with Open Babel).
  • Binding site analysis : Map hydrogen-bonding interactions (e.g., pyrimidinone carbonyl with kinase active sites) using docking software (AutoDock Vina, Schrödinger). Crystal packing interactions (e.g., π-π stacking of thiophene rings) may predict protein-ligand stacking .

Q. What strategies mitigate degradation during in vitro stability assays?

  • Forced degradation studies : Expose the compound to hydrolytic (pH 1–13), oxidative (H₂O₂), and photolytic (UV light) conditions.
  • LC-MS/MS monitoring : Identify degradation products (e.g., hydrolysis of acetamide to carboxylic acid) and adjust formulation buffers (e.g., use antioxidants like ascorbic acid) .

Methodological Considerations

Q. How should researchers validate purity and identity for this compound?

  • HPLC-UV/HRMS : Confirm >95% purity ( notes commercial standards) and match exact mass (e.g., m/z 591.68 for [M+H]⁺).
  • Elemental analysis : Validate %C, %H, %N within ±0.4% of theoretical values .

Q. What computational tools predict solubility and permeability for preclinical development?

  • QSPR models : Use descriptors like LogP (estimated ~3.5 via ChemAxon) and topological polar surface area (TPSA ~120 Ų) in tools like ADMET Predictor.
  • Molecular dynamics simulations : Simulate solvation free energy in water/octanol systems (GROMACS/NAMD) to refine predictions .

Tables for Key Data

Table 1 : Crystallographic Parameters for Analogous Compounds

ParameterN-(4-Chlorophenyl) Analog N-(3-Chlorophenyl) Analog
Crystal SystemMonoclinicMonoclinic
Space GroupP21/cP21/c
a (Å)18.22018.220
β (°)108.761108.761
R-factor0.0500.054

Table 2 : Synthetic Yield Optimization via DoE

ConditionLow (-1)High (+1)Optimal
Temperature (°C)258060
Catalyst (equiv.)1.02.52.0
SolventDMFTHFDMF/THF (3:1)

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